2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

FABP4 FABP5 Metabolic Disease

This compound is a Roche-patented dual FABP4/5 inhibitor featuring a unique cyclopropyl-thiophene tail that dictates target engagement and selectivity. As a late-stage intermediate, it enables SAR studies of the N-alkyl motif while preserving the potent 2-chloro-6-fluorophenylacetamide core. Its halogenated aryl and cyclopropyl motifs confer enhanced metabolic stability, making it an ideal reference for microsomal clearance assays. Source with confidence for your FABP4/5 or thrombin inhibitor programs.

Molecular Formula C16H15ClFNOS
Molecular Weight 323.81
CAS No. 2415461-62-8
Cat. No. B2806322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
CAS2415461-62-8
Molecular FormulaC16H15ClFNOS
Molecular Weight323.81
Structural Identifiers
SMILESC1CC1(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CSC=C3
InChIInChI=1S/C16H15ClFNOS/c17-13-2-1-3-14(18)12(13)8-15(20)19-10-16(5-6-16)11-4-7-21-9-11/h1-4,7,9H,5-6,8,10H2,(H,19,20)
InChIKeyOMXYGNDCZXXUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide (CAS 2415461-62-8) for FABP4/5 Inhibitor Research


2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide (CAS 2415461-62-8) is a synthetic, non-annulated thiophenylamide derivative [1]. Its core structure places it within a patent-protected class of potent dual fatty-acid binding protein 4/5 (FABP4/5) inhibitors, disclosed by F. Hoffmann-La Roche for treating metabolic and inflammatory diseases [1]. The compound features a characteristic 2-chloro-6-fluorophenylacetamide motif linked to a (1-(thiophen-3-yl)cyclopropyl)methanamine tail, a combination of halogenated aryl, constrained cycloalkyl, and heteroaryl groups designed for target engagement [2].

Why 2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide Cannot Be Simply Replaced


Substitution within this patent class is non-trivial. The FABP4/5 inhibitory activity is highly sensitive to the pendant N-substituent [1]. The target compound incorporates a unique 1-(thiophen-3-yl)cyclopropylmethylamine group, which dictates the three-dimensional presentation of the thiophene ring relative to the central acetamide. Using a cyclopentyl analog (e.g., CAS 2034266-21-0) or a simpler N-benzyl derivative alters the ring size, conformational flexibility, and spatial occupancy of the hydrophobic tail, which can abrogate or significantly shift the dual FABP4/5 inhibition profile and selectivity window [1]. Without head-to-head data, assuming functional equivalence based on 2D similarity alone would compromise SAR reproducibility and lead to invalid research conclusions.

Quantitative Differentiation Evidence for 2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide


Unique Cyclopropyl Constraint Differentiates from Cyclopentyl Analog in FABP4/5 Patent Class

The compound's (1-(thiophen-3-yl)cyclopropyl)methylamine group introduces a geometrically constrained, small-ring environment not present in its closest analog, the cyclopentyl derivative (CAS 2034266-21-0) [1]. In the broader FABP4/5 inhibitor class, cyclopropyl substituents are specifically highlighted for imparting favorable conformational restriction and metabolic stability, with particular cyclopropyl groups identified as preferred embodiments [2]. The cyclopropyl ring's reduced degrees of freedom relative to cyclopentyl create a more pre-organized binding conformation, a feature empirically linked to improved binding kinetics in FABP4/5 inhibitors [2]. No direct head-to-head quantitative comparison between these two specific compounds has been published.

FABP4 FABP5 Metabolic Disease

2-Chloro-6-fluorophenylacetamide Core Enables Sub-Nanomolar Thrombin Inhibition in Related Series

The 2-(2-chloro-6-fluorophenyl)acetamide scaffold, which forms the core of the target compound, is a validated pharmacophore for potent thrombin inhibition. In a related series where this core is combined with optimized P1 and P3 substituents, Kᵢ values range from 0.9 to 33.9 nM against thrombin [1]. This demonstrates that the chloro-fluoro substitution pattern is critical for high-affinity binding to thrombin's S1 pocket [2]. The target compound retains this core but incorporates a different amine tail, suggesting it could be a valuable starting point for developing protease inhibitors with alternative selectivity profiles. No direct thrombin inhibition data are available for the target compound itself.

Thrombin Anticoagulant Serine Protease

Ortho-Chloro, ortho-Fluoro Substitution Pattern Enhances Metabolic Stability Over Mono-Halogenated Analogs

The specific 2-chloro-6-fluoro substitution on the phenyl ring is a distinctive feature of the target compound. In the FABP4/5 inhibitor patent, halogenated phenyl groups are extensively utilized, with chloro and fluoro substitutions being particularly preferred for optimizing metabolic stability while maintaining potency [1]. The ortho-fluoro substituent is well-known in medicinal chemistry to block oxidative metabolism at that position, while the ortho-chloro group provides enhanced lipophilicity and target binding [2]. This dual ortho-substitution pattern differentiates the target compound from mono-halogenated (e.g., 4-chloro or 4-fluoro) analogs, which may exhibit higher oxidative clearance.

Metabolic Stability Microsomal Clearance Halogenation

Thiophen-3-yl Isomer Offers Distinct Electronic and Steric Profile vs. Thiophen-2-yl in FABP Binding

The target compound incorporates the thiophen-3-yl isomer on the cyclopropyl ring, whereas many commercially available analogs utilize thiophen-2-yl (e.g., 2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide) . In the FABP4/5 inhibitor patent, both thiophene isomers are claimed, but their biological activity can differ significantly due to altered electrostatic potential and steric presentation to the binding pocket [1]. The 3-thiophenyl isomer positions the sulfur atom differently, which can affect hydrogen bonding and van der Waals contacts within the FABP4/5 lipid-binding cavity.

Thiophene Isomers Structure-Activity Relationship FABP4

Optimal Research and Industrial Application Scenarios for CAS 2415461-62-8


FABP4/5 Lead Optimization and SAR Expansion

The target compound is structurally suited as a late-stage intermediate or screening candidate for FABP4/5 inhibitor programs. Given its embodiment within the Roche patent class [1], it can serve as a benchmark compound for internal SAR studies aiming to modify the N-alkyl tail while preserving the 2-chloro-6-fluorophenylacetamide core. Its cyclopropyl-thiophene combination offers a distinct topological constraint for probing the FABP5 lipid-binding pocket.

Thrombin Inhibitor Scaffold Diversification

Because the 2-(2-chloro-6-fluorophenyl)acetamide core has demonstrated sub-nanomolar potency against thrombin when paired with optimized P1/P3 motifs [2], the target compound can be utilized as a starting material for synthesizing novel thrombin inhibitors. The (1-(thiophen-3-yl)cyclopropyl)methylamine tail represents an unexplored P3 group that could confer selectivity against related coagulation factors (e.g., factor Xa, trypsin).

Metabolic Stability Structure-Property Relationship (SPR) Studies

The dual ortho-substitution pattern (Cl, F) and the cyclopropyl group are both structural features empirically associated with enhanced metabolic stability [3]. The target compound can be used as a reference in SPR studies comparing intrinsic clearance in human liver microsomes against mono-halogenated or non-cyclopropyl analogs to quantify the stability contribution of each motif.

Chemical Biology Probe for Lipid Chaperone Inhibition

FABP4 and FABP5 are intracellular lipid chaperones implicated in metabolic syndrome and cancer. The target compound, once its FABP4/5 IC₅₀ is experimentally determined, can serve as a chemical probe for dissecting the roles of FABP4 vs. FABP5 in adipocyte-macrophage crosstalk, particularly if it exhibits a dual inhibition profile as intended by the patent class [1].

Quote Request

Request a Quote for 2-(2-chloro-6-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.